molecular formula C19H22ClFN2O4S B5137687 2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide

2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5137687
M. Wt: 428.9 g/mol
InChI Key: QBNISVODXBGGSZ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . The presence of chloro and fluoro groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as a thrombin inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O4S/c1-2-27-12-4-11-22-28(25,26)15-9-7-14(8-10-15)23-19(24)13-16-17(20)5-3-6-18(16)21/h3,5-10,22H,2,4,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNISVODXBGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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